Cas no 477869-33-3 (1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE)
1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE Chemical and Physical Properties
Names and Identifiers
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- 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE
- 4-([4-(3-CHLOROPHENYL)PIPERAZINO]METHYL)-2-NITROPHENYL 4-METHYLPHENYL SULFIDE
- 1-(3-chlorophenyl)-4-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methyl)piperazine
- 1-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine
- 1-(3-chlorophenyl)-4-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl]piperazine
- Oprea1_185754
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- Inchi: 1S/C24H24ClN3O2S/c1-18-5-8-22(9-6-18)31-24-10-7-19(15-23(24)28(29)30)17-26-11-13-27(14-12-26)21-4-2-3-20(25)16-21/h2-10,15-16H,11-14,17H2,1H3
- InChI Key: VAOGCSOMICHFCV-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)N1CCN(CC2C=CC(=C(C=2)[N+](=O)[O-])SC2C=CC(C)=CC=2)CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 576
- XLogP3: 6.2
- Topological Polar Surface Area: 77.6
1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1P-644S-1MG |
1-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine |
477869-33-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 1P-644S-5MG |
1-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine |
477869-33-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 1P-644S-10MG |
1-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine |
477869-33-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 1P-644S-50MG |
1-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine |
477869-33-3 | >90% | 50mg |
£102.00 | 2025-02-09 | |
| Key Organics Ltd | 1P-644S-100MG |
1-(3-chlorophenyl)-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine |
477869-33-3 | >90% | 100mg |
£146.00 | 2025-02-09 | |
| Ambeed | A897940-1g |
1-(3-Chlorophenyl)-4-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methyl)piperazine |
477869-33-3 | 90% | 1g |
$350.0 | 2023-04-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00871707-1g |
1-(3-Chlorophenyl)-4-({4-[(4-methylphenyl)sulfanyl]-3-nitrophenyl}methyl)piperazine |
477869-33-3 | 90% | 1g |
¥2401.0 | 2024-04-18 |
1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE Suppliers
1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE
Recent Advances in the Study of 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE (CAS: 477869-33-3)
The compound 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE (CAS: 477869-33-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of neurotransmitter systems and as a candidate for novel drug development.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Research indicates that 477869-33-3 exhibits high affinity for specific serotonin and dopamine receptors, suggesting its potential utility in the treatment of neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile further enhance its therapeutic prospects.
In vitro and in vivo experiments have demonstrated that 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE acts as a potent modulator of serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes. These findings are supported by binding assays and functional studies, which reveal the compound's selective antagonistic or agonistic effects depending on the receptor subtype and experimental conditions. Such specificity is crucial for minimizing off-target effects and improving therapeutic efficacy.
Additionally, recent investigations have explored the compound's potential in oncology. Preliminary data suggest that 477869-33-3 may inhibit the proliferation of certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival. These findings open new avenues for the development of targeted cancer therapies, although further preclinical and clinical studies are needed to validate these effects and assess safety profiles.
The synthesis and optimization of 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE have also been a focus of recent research. Advances in synthetic chemistry have enabled the production of analogs with improved potency, selectivity, and metabolic stability. Structure-activity relationship (SAR) studies have identified key structural modifications that enhance the compound's therapeutic properties while reducing potential toxicity.
Despite these promising developments, challenges remain in the clinical translation of 477869-33-3. Issues such as bioavailability, long-term safety, and potential drug-drug interactions need to be addressed through comprehensive pharmacokinetic and toxicological studies. Moreover, the compound's exact mechanism of action and its effects on other biological targets warrant further investigation to fully understand its therapeutic potential.
In conclusion, 1-(3-CHLOROPHENYL)-4-(4-[(4-METHYLPHENYL)SULFANYL]-3-NITROBENZYL)PIPERAZINE represents a promising candidate for drug development in neurology, psychiatry, and oncology. Continued research efforts are essential to unlock its full potential and pave the way for its eventual clinical application. The integration of multidisciplinary approaches, including computational modeling, high-throughput screening, and advanced synthetic techniques, will be critical in advancing this compound from the bench to the bedside.
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